Brassinazole

描述

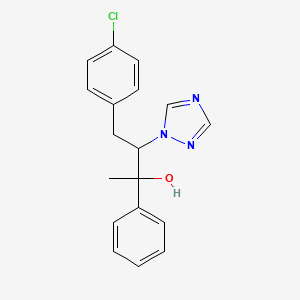

a triazole-type brassinosteroid biosynthesis inhibitor; structure in first source

Structure

3D Structure

属性

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULDTPKHZNKFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043708 | |

| Record name | Brassinazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224047-41-0 | |

| Record name | Brassinazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224047410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brassinazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brassinazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRASSINAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XRW3TF90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brassinazole mechanism of action in plant development

An In-depth Technical Guide to the Mechanism of Action of Brassinazole in Plant Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly specific and potent triazole-type inhibitor of brassinosteroid (BR) biosynthesis, which has become an indispensable chemical tool for dissecting the roles of BRs in plant growth and development. By creating a reversible BR-deficient phenotype, this compound allows for detailed investigation into the molecular and physiological consequences of BR depletion. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on plant signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its use in research.

Core Mechanism of Action: Inhibition of Brassinosteroid Biosynthesis

Brassinosteroids are a class of polyhydroxylated steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, vascular differentiation, and stress responses.[1][2][3] this compound exerts its effect by specifically targeting and inhibiting a key enzymatic step in the BR biosynthesis pathway.

The primary target of this compound is DWF4 , a cytochrome P450 monooxygenase (CYP90B1).[4][5] This enzyme catalyzes the critical C-22 hydroxylation of sterol precursors, a rate-limiting step in the pathway leading to the production of active brassinosteroids like brassinolide.[5] As a triazole-based compound, this compound's triazole ring is thought to interact with the heme iron of the cytochrome P450 enzyme, blocking its catalytic activity.[6] This inhibition leads to a systemic deficiency of active BRs within the plant, causing characteristic and severe developmental defects.[7][8] The effects of this compound are reversible, as the application of exogenous brassinolide can rescue the wild-type phenotype in treated plants.[8][9]

Impact on Brassinosteroid Signaling

The depletion of endogenous BRs caused by this compound leads to the inactivation of the BR signaling pathway. In the absence of BRs, the GSK3-like kinase BIN2 (BRASSINOSTEROID-INSENSITIVE 2) is active.[10] Active BIN2 phosphorylates the key transcription factors BZR1 (this compound-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1).[11] This phosphorylation event promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm and subsequent degradation, which prevents them from regulating the expression of BR-target genes in the nucleus.[10] This "off" state of the signaling pathway is responsible for the observed phenotypes, such as dwarfism and reduced cell elongation.[3]

Quantitative Data on this compound Efficacy

The inhibitory effect of this compound has been quantified in various plant systems. The half-maximal inhibitory concentration (IC50) varies depending on the species and the specific assay used.

Table 1: IC50 Values of this compound and its Derivatives

| Compound | Species/System | Assay | IC50 Value | Reference(s) |

|---|---|---|---|---|

| This compound | General | BR Biosynthesis Inhibition | ~1.0 µM | [12] |

| (2S,4R)-Brz220 | Lepidium sativum (cress) | Hypocotyl Elongation | 0.01 µM | [4] |

| (2S,4R)-Brz220 | Arabidopsis thaliana | Hypocotyl Elongation | 1.21 µM | [4] |

| this compound | Arabidopsis thaliana | DWF4 Binding Affinity (Kd) | 1.0 µM |[4] |

Table 2: Effective Concentrations for Phenotypic Induction and Rescue

| Treatment | Plant Species | Effect | Concentration | Reference(s) |

|---|---|---|---|---|

| This compound | Arabidopsis thaliana | Induces dwarfism and BR-deficient phenotype | 0.5 - 5.0 µM | [8][13][14] |

| This compound | Lepidium sativum (cress) | Retards hypocotyl elongation | ≥ 1.0 µM | [8] |

| Brassinolide | Arabidopsis thaliana / Cress | Rescues this compound-induced dwarfism | 10 nM |[8][9] |

Key Experimental Protocols

This compound is frequently used in standardized bioassays to study BR function. Below are detailed protocols for common experiments.

Protocol: Arabidopsis thaliana Hypocotyl Elongation Bioassay

This assay is a classic method to observe the effects of BR deficiency in darkness (skotomorphogenesis) and its reversal.

1. Materials:

- Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

- Murashige and Skoog (MS) medium, pH 5.7, with 0.8% (w/v) agar and 1% (w/v) sucrose.

- This compound (Brz) and Brassinolide (BL) stock solutions in DMSO.

- Petri dishes (9 cm).

- 70% ethanol, 10% bleach solution.

- Sterile deionized water.

2. Seed Sterilization:

- Place seeds in a 1.5 mL microcentrifuge tube.

- Add 1 mL of 70% ethanol and vortex for 1 minute.

- Remove ethanol and add 1 mL of 10% bleach solution. Vortex for 10 minutes.

- Wash seeds 5 times with sterile deionized water.

- Resuspend seeds in sterile 0.1% agar solution.

3. Plating and Growth:

- Prepare MS agar medium and autoclave. Cool to ~50°C.

- Add Brz and/or BL from stock solutions to the molten agar to achieve final concentrations (e.g., 0 µM Brz, 1 µM Brz, 1 µM Brz + 10 nM BL). Add an equivalent amount of DMSO to the control plates.

- Pour plates and allow them to solidify.

- Pipette ~20-30 sterile seeds in a line on each plate.

- Seal plates and stratify at 4°C in the dark for 3 days to synchronize germination.

- Expose plates to white light for 4-6 hours to induce germination.

- Wrap plates in two layers of aluminum foil and place them vertically in a growth chamber at 22°C for 5-7 days.

4. Data Acquisition:

- Remove seedlings from the plates and lay them on a flat surface.

- Scan or photograph the seedlings with a ruler for scale.

- Measure hypocotyl length using image analysis software (e.g., ImageJ).

- Calculate the average hypocotyl length and standard deviation for each treatment.

// Nodes

Start [label="Start: A. thaliana Seeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sterilize [label="Surface Sterilization\n(Ethanol & Bleach)", fillcolor="#F1F3F4", fontcolor="#202124"];

Plate [label="Plate seeds on MS medium\nwith Brz / BL / Control", fillcolor="#FBBC05", fontcolor="#202124"];

Stratify [label="Stratification\n(4°C, 3 days, dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Germinate [label="Induce Germination\n(Light, 4-6 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Grow [label="Grow in Darkness\n(22°C, 5-7 days)", fillcolor="#202124", fontcolor="#FFFFFF"];

Measure [label="Image and Measure\nHypocotyl Length", fillcolor="#FBBC05", fontcolor="#202124"];

Analyze [label="Statistical Analysis\n(Compare treatments)", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="End: Quantify BR-deficient\nphenotype", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Sterilize;

Sterilize -> Plate;

Plate -> Stratify;

Stratify -> Germinate;

Germinate -> Grow;

Grow -> Measure;

Measure -> Analyze;

Analyze -> End;

}

Protocol: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in the transcript levels of BR-related genes in response to this compound treatment.

1. Materials:

- Plant tissue grown in liquid culture or on plates with and without this compound.

- Liquid nitrogen.

- RNA extraction kit (e.g., RNeasy Plant Mini Kit).

- DNase I.

- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

- SYBR Green qPCR Master Mix.

- qPCR instrument.

- Primers for target genes (e.g., CPD, DWF4, BZR1) and a reference gene (e.g., ACTIN2).

2. Sample Preparation and RNA Extraction:

- Grow seedlings (e.g., 7-day-old Arabidopsis) in a liquid MS medium.

- Apply this compound (e.g., 1 µM final concentration) or a mock treatment (DMSO) for a defined period (e.g., 3-6 hours).[5]

- Harvest tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

- Extract total RNA using a commercial kit according to the manufacturer's instructions.

- Treat RNA with DNase I to remove genomic DNA contamination. Verify RNA quality and concentration using a spectrophotometer.

3. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

4. Quantitative PCR (qPCR):

- Prepare qPCR reactions in triplicate for each sample and primer pair. A typical 10 µL reaction includes: 5 µL SYBR Green Master Mix, 1 µL cDNA, 0.5 µL each of forward and reverse primers (10 µM), and 3 µL nuclease-free water.

- Run the qPCR program: an initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 10s) and annealing/extension (60°C for 30s).

- Include a melt curve analysis to verify the specificity of the amplification.

5. Data Analysis:

- Determine the cycle threshold (Ct) for each reaction.

- Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene. Compare the expression in this compound-treated samples to the mock-treated control.

Applications in Research and Development

-

Functional Genomics: this compound is widely used to confirm the function of genes involved in BR biosynthesis and signaling.[7] A plant treated with this compound should phenocopy a loss-of-function mutant of a BR biosynthesis or signaling gene.

-

Genetic Screens: this compound's potent and specific effects make it ideal for chemical genetic screens. For example, the BZR1 (this compound-RESISTANT 1) and bes1 mutants were identified in screens for mutants that could grow normally in the presence of this compound.[15][16]

-

Elucidating Developmental Roles: By applying this compound at specific developmental stages or to specific tissues, researchers can uncover the precise roles of BRs in processes like vascular development, root growth, and fertility.[17][18][19]

-

Agrochemical Development: As a potent plant growth regulator, this compound and its analogs serve as lead compounds for developing new agrochemicals that can modulate plant architecture and improve stress tolerance.[8]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of this compound, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of this compound, a triazole-type brassinosteroid biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene expression and functional analyses in brassinosteroid‐mediated stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | TargetMol [targetmol.com]

- 15. Arabidopsis Brassinosteroid-Insensitive dwarf12 Mutants Are Semidominant and Defective in a Glycogen Synthase Kinase 3β-Like Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability [frontiersin.org]

- 17. This compound, an inhibitor of brassinosteroid biosynthesis, inhibits development of secondary xylem in cress plants (Lepidium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound, an inhibitor of brassinosteroid biosynthesis, inhibits development of secondary xylem in cress plants (Lepidium sativum) [agris.fao.org]

discovery and history of Brassinazole as a brassinosteroid inhibitor

An In-depth Technical Guide to the Discovery and History of Brassinazole as a Brassinosteroid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones essential for a wide range of developmental processes in plants, including cell elongation, division, and differentiation.[1][2][3] The elucidation of their physiological roles has been significantly advanced by the use of specific inhibitors that can create a "chemical knockout" effect, complementing genetic approaches. This compound (BRZ) was the first specific and potent inhibitor of BR biosynthesis to be discovered and has become an invaluable tool in plant biology.[4][5] This document provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on the key experiments that established its role as a specific brassinosteroid biosynthesis inhibitor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a technical guide for researchers in the field.

Discovery of this compound: A Chemical Genetics Approach

The discovery of this compound stemmed from a chemical genetics screening designed to identify compounds that could phenocopy brassinosteroid-deficient mutants in Arabidopsis thaliana.[6][7][8] Researchers screened for chemicals that induced dwarfism and other morphological changes characteristic of mutants like det2 and cpd, which are known to be impaired in BR biosynthesis.[6] These mutants exhibit a distinctive phenotype, including shortened hypocotyls, dark green, curled leaves, and a de-etiolated appearance when grown in the dark.[6][9]

From this screening, this compound was identified as the most potent compound that induced a phenotype strikingly similar to that of BR-deficient mutants.[6][7][8] The initial hypothesis was that this compound interfered with the brassinosteroid pathway.

Logical Framework for Identifying this compound's Specificity

The process of confirming this compound as a specific BR biosynthesis inhibitor followed a clear logical progression. This involved demonstrating that its effects were not due to the inhibition of other phytohormone pathways and could be specifically reversed by the application of the end-product of the targeted pathway.

Caption: Logical workflow for the identification of this compound.

Mechanism of Action: Pinpointing the Target

This compound is a triazole-type compound, a class of chemicals known to inhibit cytochrome P450 enzymes.[3][6] This provided a clue to its potential mode of action, as several steps in the brassinosteroid biosynthesis pathway are catalyzed by these enzymes.[6]

To identify the specific enzymatic step inhibited by this compound, researchers conducted feeding experiments with various intermediates of the BR biosynthesis pathway.[6] The principle of this experiment is that if an intermediate is fed that is downstream of the inhibited step, it should rescue the mutant phenotype.

The results of these experiments were clear: intermediates such as teasterone and castasterone could rescue the dwarf phenotype of this compound-treated plants, but cathasterone, an upstream intermediate, could not.[6] This strongly indicated that this compound inhibits the oxidation of cathasterone to teasterone.[6] This reaction is catalyzed by the cytochrome P450 enzyme encoded by the CPD gene.[6]

Brassinosteroid Signaling Pathway and this compound's Point of Inhibition

The brassinosteroid signaling pathway is initiated by the binding of brassinolide (BL), the most active brassinosteroid, to the cell surface receptor kinase BRI1. This leads to a signaling cascade that ultimately results in the dephosphorylation and activation of the BZR1 and BES1/BZR2 transcription factors, which regulate the expression of BR-responsive genes. This compound acts upstream of this pathway by preventing the synthesis of bioactive brassinosteroids.

Caption: Brassinosteroid biosynthesis and signaling pathway.

Quantitative Data on this compound Activity

The inhibitory effect of this compound has been quantified in various bioassays. The half-maximal inhibitory concentration (IC50) is a key parameter that demonstrates its potency.

| Parameter | Species | Assay | Value | Reference |

| IC50 | Lepidium sativum (cress) | Hypocotyl Elongation | < 1 µM | [4] |

| IC50 | Arabidopsis thaliana | Hypocotyl Elongation | ~1 µM | [10] |

Furthermore, studies on the stereoisomers of this compound have revealed that the biological activity is highly dependent on the stereochemistry. The (-)-BRZ1 enantiomer has been identified as the most potent and specific inhibitor of BR biosynthesis.[11]

| Compound | Effect on Hypocotyl Elongation (Arabidopsis) | Effect on Sterol Biosynthesis | Reference |

| (-)-BRZ1 | Most potent inhibitor | No significant effect | [11] |

| (-)-BRZ2 | Less potent | Inhibits sterol biosynthesis | [11] |

| (+)-BRZ2 | Less potent | Inhibits sterol biosynthesis | [11] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is fundamental for observing the effect of this compound on plant growth and for performing rescue experiments.

Objective: To quantify the inhibitory effect of this compound on hypocotyl elongation in dark-grown Arabidopsis seedlings and to test for rescue by brassinolide.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

This compound (stock solution in DMSO)

-

Brassinolide (stock solution in DMSO)

-

Sterile petri dishes

-

Growth chamber set to 22°C

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 10% (v/v) commercial bleach for 10-15 minutes, and then rinse 4-5 times with sterile distilled water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on 1/2 strength MS medium containing 1% sucrose and 0.8% agar. The medium should be supplemented with the desired concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) and/or brassinolide (e.g., 10 nM for rescue experiments). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

-

Stratification: Place the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber at 22°C in complete darkness for 7 days.

-

Measurement: After the incubation period, carefully remove the seedlings and lay them flat. Use a flatbed scanner or a camera with a ruler to capture images of the seedlings. Measure the length of the hypocotyls from the base of the cotyledons to the root junction using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average hypocotyl length and standard error for each treatment condition (a minimum of 20-30 seedlings per condition is recommended).

Lepidium sativum (Cress) Specificity Bioassay

This assay is used to demonstrate the specificity of this compound for the brassinosteroid pathway, as opposed to the gibberellin pathway.

Objective: To show that the inhibitory effect of this compound on cress hypocotyl elongation can be rescued by brassinolide but not by gibberellic acid.

Materials:

-

Lepidium sativum (cress) seeds

-

1/2 strength MS medium with 1.5% sucrose

-

This compound

-

Brassinolide (BL)

-

Gibberellic acid (GA₃)

-

Sterile plant culture pots or petri dishes

-

Growth chamber with continuous light at 25°C

Procedure:

-

Medium Preparation: Prepare 1/2 MS medium with 1.5% sucrose and supplement with the following:

-

Control (no additions)

-

This compound (e.g., 1 µM)

-

This compound (1 µM) + Brassinolide (10 nM)

-

This compound (1 µM) + GA₃ (1 µM)

-

-

Sowing: Sow cress seeds on the surface of the prepared solid medium in culture pots or petri dishes.

-

Incubation: Grow the seedlings in a growth chamber under continuous light at 25°C.

-

Observation and Measurement: Observe the phenotype of the seedlings over several days. After a set period (e.g., 7 days), measure the hypocotyl length of the seedlings for each treatment.[6]

Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow for characterizing a putative brassinosteroid biosynthesis inhibitor like this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

The discovery of this compound represents a landmark in plant hormone research. Through a systematic approach combining chemical genetics, classical bioassays, and biochemical feeding experiments, it was unequivocally identified as a specific and potent inhibitor of brassinosteroid biosynthesis. Its mechanism of action, the inhibition of the cytochrome P450 enzyme CPD, is now well-established. This compound continues to be a critical tool for dissecting the complex roles of brassinosteroids in plant growth, development, and stress responses, serving as a prime example of the power of chemical biology in complementing genetic studies.

References

- 1. Frontiers | Hypocotyl Elongation Inhibition of Melatonin Is Involved in Repressing Brassinosteroid Biosynthesis in Arabidopsis [frontiersin.org]

- 2. Auxin promotes hypocotyl elongation by enhancing BZR1 nuclear accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of this compound, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Characterization of this compound, a triazole-type brassinosteroid biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ROS-mediated interplay between brassinosteroids and gibberellic acids antagonistically modulates asymmetric periclinal cell division leading to middle cortex formation in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereochemical structure-activity relationship of this compound, a potent inhibitor of brassinosteroid biosynthesis [zenodo.org]

Brassinazole: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinazole is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, making it an invaluable chemical tool for studying the diverse physiological roles of these essential plant steroid hormones. As a triazole derivative, this compound primarily targets cytochrome P450 monooxygenases involved in the BR biosynthetic pathway. Its application induces morphological changes in plants, such as dwarfism and altered leaf morphology, that are characteristic of BR-deficient mutants. This inhibitory effect can be reversed by the exogenous application of brassinosteroids, confirming its specific mode of action. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and pathway visualizations to support researchers in the fields of plant biology, chemical genetics, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(4-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic organic molecule. Its structure features a triazole ring, a chlorophenyl group, and a phenyl group attached to a butanol backbone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-2-ol | |

| CAS Number | 224047-41-0 | |

| Chemical Formula | C18H18ClN3O | |

| Molecular Weight | 327.81 g/mol | |

| Appearance | White to beige powder/crystalline solid | |

| Solubility | DMSO: 5 mg/mL (warmed) or 50 mg/mL (with ultrasonic and warming) | |

| Storage Temperature | 2-8°C (powder); -20°C (in solvent for 1 month); -80°C (in solvent for 6 months) | |

| SMILES | ClC1=CC=C(C--INVALID-LINK----INVALID-LINK--(O)C3=CC=CC=C3)C=C1 | |

| InChI | 1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m1/s1 | |

| InChI Key | YULDTPKHZNKFEY-MSOLQXFVSA-N |

Mechanism of Action: Inhibition of Brassinosteroid Biosynthesis

This compound specifically inhibits the biosynthesis of brassinosteroids, a class of steroid hormones essential for plant growth and development. It is a triazole-type inhibitor that targets cytochrome P450 enzymes, which catalyze key steps in the brassinosteroid biosynthetic pathway. Feeding experiments with brassinosteroid biosynthesis intermediates have shown that this compound blocks the conversion of cathasterone to teasterone, a critical hydroxylation step.

Brassinosteroid Signaling Pathway

Brassinosteroids are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). In the absence of brassinosteroids, the kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) is active and phosphorylates the transcription factors this compound-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation. Upon brassinosteroid binding to BRI1, a signaling cascade is initiated that leads to the inactivation of BIN2. This allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus, where they regulate the expression of brassinosteroid-responsive genes, ultimately controlling plant growth and development.

Experimental Protocols

Hypocotyl Elongation Assay in Arabidopsis thaliana

This assay is a common method to assess the biological activity of this compound and other compounds affecting brassinosteroid signaling.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Murashige and Skoog (MS) medium, half-strength, with 1% sucrose and 0.8% agar

-

This compound stock solution in DMSO

-

Sterile water

-

Petri dishes

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 15 minutes, and then rinse five times with sterile water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on half-strength MS plates containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM). Ensure a control plate with DMSO alone is included.

-

Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Growth Conditions: Transfer the plates to a growth chamber under either continuous light or darkness at 22°C.

-

Measurement: After 5-7 days, photograph the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average hypocotyl length for each treatment and compare it to the control. An inhibition of hypocotyl elongation indicates this compound activity.

Gene Expression Analysis in this compound-Treated Seedlings

This protocol outlines the steps to analyze changes in gene expression in response to this compound treatment.

Materials:

-

Arabidopsis thaliana seedlings grown as described above

-

Liquid half-strength MS medium

-

This compound

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix and primers for target genes

-

qPCR instrument

Procedure:

-

Seedling Growth and Treatment: Grow Arabidopsis seedlings in liquid half-strength MS medium for 5-7 days. Add this compound to the desired final concentration and incubate for the desired time (e.g., 3, 6, 12, or 24 hours).

-

Harvesting and RNA Extraction: Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Extract total RNA using a preferred method, such as a TRIzol-based protocol or a commercial kit, following the manufacturer's instructions.

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and primers specific for the genes of interest (e.g., brassinosteroid-responsive genes) and a reference gene for normalization (e.g., ACTIN or UBQ10).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

In Vitro Binding Assay for Brassinosteroid Receptors

This protocol describes a general approach for assessing the binding of ligands to brassinosteroid receptors, which can be adapted to study the indirect effects of inhibitors like this compound on receptor-ligand interactions.

Materials:

-

Plant tissue expressing the brassinosteroid receptor BRI1 (e.g., Arabidopsis seedlings or cell cultures)

-

Membrane protein extraction buffer

-

Radiolabeled brassinosteroid (e.g., [3H]brassinolide)

-

Unlabeled brassinosteroid (for competition assay)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Protein Extraction: Homogenize plant tissue in a cold extraction buffer and centrifuge to pellet cellular debris. Isolate the microsomal fraction containing membrane proteins by ultracentrifugation.

-

Binding Reaction: Incubate the membrane protein extract with a fixed concentration of radiolabeled brassinosteroid in a binding buffer. For competition assays, include increasing concentrations of unlabeled brassinosteroid.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by vacuum filtration through a glass fiber filter, which retains the membrane-bound complex.

-

Quantification: Wash the filters to remove unbound radioactivity. Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled competitor concentration. This allows for the determination of binding affinity (Kd) and the concentration of binding sites (Bmax).

The Role of Brassinazole in the Brassinosteroid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of brassinazole, a pivotal chemical tool in the study of plant steroid hormones. We will explore its mechanism of action as a specific inhibitor of the brassinosteroid (BR) biosynthesis pathway, detail its effects with quantitative data, provide relevant experimental protocols, and visualize the complex biological processes involved.

Introduction to Brassinosteroids and this compound

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are essential for a wide range of processes in plant growth and development, including cell elongation, division, vascular differentiation, and stress responses.[1][2][3] The discovery and characterization of BR-deficient mutants have highlighted their fundamental role; these mutants typically exhibit severe dwarfism, reduced fertility, and altered leaf morphology.

This compound (Brz) was the first specific, potent triazole-type inhibitor of BR biosynthesis to be identified.[2][4] Its application induces a phenotype that closely mimics that of BR-deficient mutants.[4][5][6] Crucially, the phenotypic effects of this compound can be reversed by the exogenous application of brassinolide (BL), the most biologically active brassinosteroid, but not by other plant hormones like gibberellins.[4] This specificity makes this compound an invaluable chemical probe for dissecting the physiological functions of brassinosteroids and for identifying components of their biosynthesis and signaling pathways.

The Brassinosteroid Biosynthesis Pathway and this compound's Point of Inhibition

The biosynthesis of brassinolide is a complex metabolic grid originating from the sterol campesterol. The pathway involves a series of hydroxylation, oxidation, and reduction reactions primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[7] The pathway can be broadly divided into two parallel routes: the early and late C-6 oxidation pathways, which converge to produce key intermediates like cathasterone, teasterone, and castasterone, ultimately leading to brassinolide.[1][7][8]

This compound's primary mechanism of action is the inhibition of several key cytochrome P450 enzymes within this pathway. Its principal target is DWF4 (CYP90B1) , a steroid C-22α hydroxylase.[4][7][9][10][11][12] This enzyme catalyzes an early, rate-limiting step in the pathway.[7] By binding directly to DWF4, this compound blocks the C-22 hydroxylation of sterol precursors.[10]

Furthermore, studies have shown that this compound also inhibits other related CYPs, including CPD (CYP90A1) , which is responsible for the subsequent C-23 hydroxylation of cathasterone to teasterone.[4][13] This multi-target inhibition effectively shuts down the production of biologically active brassinosteroids, leading to their depletion within the plant.[4][14]

Caption: Simplified brassinosteroid biosynthesis pathway highlighting this compound's inhibitory action.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound is dose-dependent and can be quantified through various bioassays. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency.

Table 1: IC50 Values of this compound and Derivatives

| Compound | Assay System | IC50 Value | Reference |

|---|---|---|---|

| This compound | Arabidopsis thaliana hypocotyl elongation | ~0.5 - 1.0 µM | [4][13][15] |

| This compound | Cress (Lepidium sativum) growth | < 1.0 µM | [13] |

| (2S,4R)-Brz220 | Cress (Lepidium sativum) growth | 0.01 µM | [9] |

| (2S,4R)-Brz220 | Arabidopsis thaliana hypocotyl elongation | 1.21 µM |[9] |

Table 2: Effect of this compound Concentration on Plant Growth

| Plant | Treatment | Parameter | Result | Reference |

|---|---|---|---|---|

| Arabidopsis (dark-grown) | 0.1 µM Brz | Hypocotyl Length | Slight reduction | [4] |

| Arabidopsis (dark-grown) | 0.5 µM Brz | Hypocotyl Length | Significant reduction | [4] |

| Arabidopsis (dark-grown) | 1.0 µM Brz | Hypocotyl Length | Severe reduction, de-etiolated phenotype | [4][6] |

| Wolffia arrhiza | 1.0 µM Brz | Fresh Weight | Significant decrease | [16] |

| Wolffia arrhiza | 10 µM Brz | Fresh Weight | ~55% decrease vs. control |[16] |

Biochemical analysis of endogenous BR levels in this compound-treated plant cells confirms its mechanism of action. Levels of precursors upstream of the blocked steps, such as campestanol, increase, while levels of downstream intermediates and the final products, castasterone and brassinolide, are drastically reduced.[10]

The Brassinosteroid Signaling Pathway

Understanding the BR signaling pathway is crucial for interpreting the physiological consequences of this compound treatment. When BRs are absent or depleted (as in this compound-treated plants), a GSK3-like kinase called BIN2 is active.[17] BIN2 phosphorylates and inactivates the key transcription factors BZR1 and BES1 , leading to their cytoplasmic retention and degradation.[17] This prevents the transcription of BR-responsive genes, resulting in the characteristic dwarf phenotype.

When BRs are present, they bind to the cell surface receptor kinase BRI1 and its co-receptor BAK1 .[17][18] This binding initiates a phosphorylation cascade that leads to the inactivation of BIN2.[17] As a result, unphosphorylated BZR1 and BES1 accumulate in the nucleus, where they bind to target gene promoters and regulate the expression of thousands of genes responsible for growth and development.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Characterization of this compound, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of Brassinosteroid Biosynthesis by Either a dwarf4 Mutation or a Brassinosteroid Biosynthesis Inhibitor Rescues Defects in Tropic Responses of Hypocotyls in the Arabidopsis Mutant nonphototropic hypocotyl 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Brassinolide Enhances the Level of Brassinosteroids, Protein, Pigments, and Monosaccharides in Wolffia arrhiza Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide on the Molecular Targets of Brassinazole in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinazole (Brz) is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis in plants. Its discovery and application have been instrumental in elucidating the physiological roles of BRs and dissecting their complex signaling network. This technical guide provides a comprehensive overview of the molecular targets of this compound in the model plant Arabidopsis thaliana. It details the enzymes in the BR biosynthetic pathway that are inhibited by this compound, presents quantitative data on these interactions, and outlines the key experimental protocols used to identify and characterize these targets. Furthermore, this guide includes detailed diagrams of the affected signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action. This information is critical for researchers in plant biology and for professionals in drug development seeking to understand the intricacies of sterol biosynthesis inhibition.

Introduction to this compound and Brassinosteroids

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play a crucial role in a wide array of plant growth and developmental processes, including cell elongation, division, differentiation, photomorphogenesis, and stress responses. The biosynthesis of brassinosteroids is a complex pathway involving a series of hydroxylation, oxidation, and reduction reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and reductases.

This compound is a synthetic triazole-based chemical that specifically inhibits BR biosynthesis.[1][2] Its application mimics the phenotypes of BR-deficient mutants, such as dwarfism, dark-green and curly leaves, and reduced fertility.[3][4] These phenotypic effects can be rescued by the exogenous application of brassinolide (BL), the most active brassinosteroid, but not by other plant hormones like gibberellins, confirming its specificity.[3] This specificity has made this compound an invaluable chemical tool for studying the functions of brassinosteroids.

Molecular Targets of this compound

The primary molecular target of this compound in Arabidopsis thaliana is DWARF4 (DWF4) , a cytochrome P450 monooxygenase (CYP90B1) that catalyzes the rate-limiting step in the BR biosynthetic pathway: the C-22α hydroxylation of campesterol (CR) and campestanol (CN).[5][6] this compound, being a triazole derivative, is thought to bind to the heme iron of the P450 enzyme, thereby blocking its catalytic activity.

In addition to DWF4, this compound also affects other cytochrome P450 enzymes in the BR biosynthesis pathway, albeit to a potentially lesser extent. These include:

-

CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD) : A C-23 hydroxylase (CYP90A1) that acts downstream of DWF4.[3][7]

-

BRASSINOSTEROID-6-OXIDASE (BR6ox) : Enzymes (CYP85A) involved in the final steps of brassinolide biosynthesis.[8]

The inhibition of these key enzymes leads to a significant reduction in the endogenous levels of active brassinosteroids, resulting in the characteristic BR-deficient phenotypes.

Quantitative Data

The interaction between this compound and its primary target, DWF4, has been quantified through various studies. The following table summarizes the available quantitative data for this compound's activity in Arabidopsis thaliana.

| Parameter | Target/Process | Value | Reference(s) |

| Dissociation Constant (Kd) | DWARF4 (DWF4) | 1.05 µM | [9] |

| IC50 | Hypocotyl Growth Inhibition | 1.21 µM | [10] |

| General IC50 | Brassinosteroid Biosynthesis | < 1 µM | [9] |

Experimental Protocols

The identification and characterization of this compound's molecular targets have been achieved through a combination of genetic, biochemical, and physiological experiments. Below are detailed methodologies for key experiments.

Hypocotyl Elongation Assay

This in vivo assay is commonly used to assess the potency of BR biosynthesis inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on seedling growth.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Phytagel or Agar

-

This compound stock solution (in DMSO)

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile distilled water).

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agarose and sow them on MS agar plates containing 1% sucrose and varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level that affects growth (typically <0.1%).

-

Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

-

Growth Conditions: Transfer the plates to a growth chamber and place them vertically to allow hypocotyls to grow along the surface. For etiolated growth, wrap the plates in aluminum foil. Grow the seedlings for 5-7 days under controlled conditions (e.g., 22°C, long-day photoperiod for light-grown or continuous darkness for etiolated seedlings).

-

Data Collection: After the growth period, carefully remove the seedlings and measure the length of the hypocotyls using a ruler or image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the average hypocotyl length for each this compound concentration. Plot the percentage of hypocotyl growth inhibition relative to the control (0 µM this compound) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Brassinosteroid Intermediate Feeding Experiment

This experiment helps to pinpoint the specific enzymatic step(s) inhibited by this compound.

Objective: To identify which BR biosynthetic intermediates can rescue the this compound-induced dwarf phenotype.

Materials:

-

Arabidopsis thaliana seedlings grown on this compound-containing medium (as described in 4.1)

-

Stock solutions of various brassinosteroid biosynthetic intermediates (e.g., campesterol, campestanol, cathasterone, teasterone, castasterone, brassinolide) in a suitable solvent (e.g., ethanol or DMSO).

-

Liquid MS medium

Procedure:

-

Seedling Preparation: Grow Arabidopsis seedlings on MS plates containing an inhibitory concentration of this compound (e.g., 1-5 µM) for 5-7 days until a clear dwarf phenotype is observed.

-

Treatment: Prepare liquid MS medium containing the same concentration of this compound. Aliquot this medium into the wells of a multi-well plate. To each well, add a specific brassinosteroid intermediate to a final concentration (e.g., 0.1 - 10 µM, depending on the intermediate's activity). Include a control with only this compound and a control with this compound and the final product, brassinolide.

-

Incubation: Transfer the this compound-grown seedlings into the wells containing the different treatments.

-

Observation and Measurement: Incubate the seedlings for an additional 3-5 days under the same growth conditions. Observe the seedlings for rescue of the dwarf phenotype (i.e., hypocotyl elongation). Measure the hypocotyl length at the end of the experiment.

-

Interpretation: If an intermediate can rescue the phenotype, it indicates that the inhibited step lies upstream of that intermediate in the biosynthetic pathway. For example, if teasterone rescues the phenotype but cathasterone does not, it suggests that the conversion of cathasterone to teasterone (catalyzed by CPD) is inhibited.

In Vitro DWF4 Binding and Inhibition Assay

This biochemical assay directly measures the interaction of this compound with its primary target enzyme.

Objective: To determine the binding affinity (Kd) and enzymatic inhibition (IC50/Ki) of this compound for DWF4.

Part 1: Heterologous Expression and Purification of DWF4

-

Gene Cloning: Clone the full-length coding sequence of Arabidopsis thaliana DWF4 into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag).

-

Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20°C) overnight.

-

Cell Lysis and Purification: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme, DNase, and protease inhibitors. Lyse the cells by sonication. Clarify the lysate by centrifugation.

-

Affinity Chromatography: Purify the His-tagged DWF4 protein from the soluble fraction of the lysate using a nickel-NTA affinity chromatography column. Wash the column extensively and elute the protein with an imidazole gradient.

-

Protein Characterization: Confirm the purity and identity of the purified DWF4 protein by SDS-PAGE and Western blotting.

Part 2: Binding Assay (e.g., Spectrophotometric Titration)

-

Principle: The binding of a ligand (like this compound) to the heme iron of a cytochrome P450 enzyme can induce a characteristic spectral shift (Type II shift) that can be monitored spectrophotometrically.

-

Procedure:

-

Place a solution of the purified DWF4 protein in a suitable buffer in a cuvette.

-

Record the baseline absorbance spectrum (typically between 350-500 nm).

-

Add increasing concentrations of this compound to the cuvette and record the spectrum after each addition.

-

Observe the shift in the Soret peak (around 417 nm for the free enzyme).

-

Plot the change in absorbance at a specific wavelength against the this compound concentration.

-

Calculate the dissociation constant (Kd) by fitting the data to a binding isotherm equation.

-

Part 3: Enzymatic Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the purified DWF4 enzyme, a cytochrome P450 reductase, a source of NADPH (e.g., an NADPH regenerating system), and the DWF4 substrate (e.g., campestanol).

-

Inhibition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation and Incubation: Start the reaction by adding the substrate or NADPH. Incubate the reactions at an optimal temperature for a defined period.

-

Reaction Termination and Product Analysis: Stop the reactions (e.g., by adding a solvent). Extract the products and analyze them using a suitable method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Quantify the amount of product formed in each reaction. Calculate the percentage of enzyme inhibition for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

Caption: Brassinosteroid biosynthesis pathway and sites of this compound inhibition.

Caption: Simplified brassinosteroid signaling pathway in Arabidopsis thaliana.

Caption: Workflow for the brassinosteroid intermediate feeding experiment.

Conclusion

This compound is a highly specific and potent inhibitor of brassinosteroid biosynthesis, with DWARF4 being its primary molecular target in Arabidopsis thaliana. Its utility as a chemical probe has been paramount in advancing our understanding of brassinosteroid functions in plant biology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. The continued use of this compound and the development of similar chemical tools will undoubtedly lead to further discoveries in the intricate network of plant steroid hormone signaling and its potential applications in agriculture and beyond.

References

- 1. Computational modeling and quantitative physiology reveal central parameters for brassinosteroid-regulated early cell physiological processes linked to elongation growth of the Arabidopsis root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Characterization of this compound, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The DWF4 gene of Arabidopsis encodes a cytochrome P450 that mediates multiple 22alpha-hydroxylation steps in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Brassinosteroid Homeostasis in Arabidopsis Is Ensured by Feedback Expressions of Multiple Genes Involved in Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of the brassinosteroid biosynthetic gene DWF4 in Brassica napus simultaneously increases seed yield and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Brassinazole: A Technical Guide to its Application in Brassinosteroid Signaling Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brassinosteroids (BRs) are a class of steroid phytohormones essential for a wide array of developmental processes in plants, including cell elongation, division, and differentiation.[1][2] The study of their signaling pathway has been significantly advanced by the use of chemical genetics.[3][4] This guide provides an in-depth technical overview of brassinazole (Brz), a potent and specific triazole-based inhibitor of BR biosynthesis.[5][6][7] We detail its mechanism of action, provide quantitative data on its biological activity, outline key experimental protocols, and illustrate its utility as a tool to dissect the brassinosteroid signaling network.

The Brassinosteroid Signaling Pathway: A Core Overview

Brassinosteroid signaling is initiated at the cell surface and culminates in the nuclear regulation of gene expression. The pathway is primarily controlled by a phosphorylation cascade.

-

Signal Perception: In the presence of brassinosteroids, the hormone binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[8][9] This binding event triggers the association of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), leading to a series of trans-phosphorylation events that activate the BRI1 kinase domain.[8][10]

-

Signal Transduction: The activated BRI1-BAK1 complex initiates a cytoplasmic signaling cascade. This leads to the inactivation of the BRASSINOSTEROID-INSENSITIVE 2 (BIN2) kinase, a negative regulator of the pathway.[8][10]

-

Transcriptional Regulation: In the absence of BRs, active BIN2 phosphorylates the key transcription factors this compound-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[8][9] Phosphorylation promotes their cytoplasmic retention and degradation.[8] When BR levels are high, BIN2 is inactivated, allowing unphosphorylated BZR1 and BES1 to accumulate in the nucleus, where they bind to target gene promoters and regulate the expression of thousands of BR-responsive genes.[8][11]

This compound's Mechanism of Action

This compound is a highly specific inhibitor of BR biosynthesis, making it an invaluable tool for inducing a BR-deficient state chemically.[5][6]

-

Target Specificity: this compound specifically targets and binds to DWF4, a key cytochrome P450 monooxygenase.[3] The DWF4 gene encodes a C-22 hydroxylase that catalyzes a rate-limiting step in the BR biosynthesis pathway.[3]

-

Inhibitory Effect: By inhibiting DWF4, this compound blocks the production of downstream bioactive brassinosteroids, such as castasterone and brassinolide.[12][13]

-

Phenotypic Consequences: Treatment of wild-type plants with this compound phenocopies BR-deficient mutants (e.g., dwf4, cpd, bri1).[5][14] These phenotypes include severe dwarfism, dark-green and downward-curling leaves, reduced root growth, and de-etiolation of dark-grown seedlings.[5][15] Importantly, these effects can be reversed by the co-application of exogenous brassinolide, confirming the inhibitor's specificity.[5][6]

Quantitative Data on this compound Activity

The biological activity of this compound is dose-dependent. The following tables summarize quantitative data from studies on Arabidopsis thaliana and cress (Lepidium sativum).

Table 1: Inhibition of Seedling Growth by this compound

| Species | Assay | This compound (Brz) Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|---|

| Arabidopsis | Hypocotyl Elongation (Dark) | 0.1 - 0.5 | Dose-dependent decrease in length | [5] |

| Arabidopsis | Root Growth (Light) | 0.5 - 5.0 | Dose-dependent dwarfism and inhibition | [5] |

| Cress | Hypocotyl Elongation (Light) | 1.0 | Length reduced to ~40% of control | [5] |

| Cress | Root Growth (Light) | 1.0 | Significant inhibition of root elongation | [16] |

| Barley | Seedling Growth | 10 - 50 | Dose-dependent inhibition |[17][18] |

Table 2: Rescue of this compound-Induced Phenotypes by Brassinolide (BL)

| Species | Brz Concentration (µM) | BL Concentration (nM) | Outcome | Reference |

|---|---|---|---|---|

| Arabidopsis | 1.0 | 10 | Rescued dwarfism in light-grown seedlings | [5] |

| Arabidopsis | 1.0 | 10 | Rescued short hypocotyl in dark-grown seedlings | [5] |

| Cress | Not Specified | 10 | Reversed dwarfism and leaf curling |[6][19] |

Table 3: Effect of this compound on BR-Responsive Gene Expression

| Gene | Function | Brz Treatment Effect | Rationale | Reference |

|---|---|---|---|---|

| DWF4 | BR Biosynthesis | Up-regulated | Feedback mechanism due to BR deficiency | [20] |

| CPD | BR Biosynthesis | Up-regulated | Feedback mechanism due to BR deficiency | [20] |

| BR6ox1 | BR Biosynthesis | Up-regulated | Feedback mechanism due to BR deficiency |[20] |

Experimental Protocols

This compound's stability and high potency make it suitable for a variety of in vitro and in planta assays.

Protocol 1: Arabidopsis Root Growth Inhibition Assay

This assay is fundamental for quantifying the inhibitory effect of this compound and for screening for resistant or hypersensitive mutants.

-

Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar medium. After autoclaving and cooling to ~55°C, add this compound from a concentrated stock (in DMSO) to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM). Ensure the final DMSO concentration is constant across all plates and does not exceed 0.1%.

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Wash seeds 4-5 times with sterile distilled water.

-

Plating and Stratification: Resuspend seeds in sterile 0.1% agar and plate them in a line on the prepared MS plates. Seal the plates and stratify at 4°C in the dark for 2-4 days to ensure uniform germination.

-

Growth Conditions: Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C. Position the plates vertically to allow roots to grow along the agar surface.

-

Data Acquisition: After 7-10 days, remove the plates and scan them using a flatbed scanner. Measure the primary root length of at least 20 seedlings per condition using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the average root length and standard deviation for each concentration. Plot the root length as a percentage of the control (0 µM Brz) against the this compound concentration to generate a dose-response curve.

Protocol 2: Gene Expression Analysis via qRT-PCR

This protocol allows for the quantification of changes in transcript levels of BR-related genes in response to this compound treatment.

-

Seedling Growth: Grow Arabidopsis seedlings hydroponically or on MS agar plates for 7-10 days.

-

This compound Treatment: For liquid culture, add this compound to the desired final concentration. For plate-grown seedlings, transfer them to liquid MS medium containing this compound. Use a mock treatment (DMSO only) as a control. Incubate for the desired time (e.g., 1, 3, 6, 12 hours).

-

RNA Extraction: Harvest whole seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit or a Trizol-based method.

-

cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qRT-PCR: Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific primers for target genes (e.g., DWF4, CPD) and a reference gene (e.g., ACTIN2, UBQ10), and a SYBR Green master mix.

-

Data Analysis: Run the reaction in a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method. The results will show the fold change in gene expression in this compound-treated samples compared to the mock-treated control.[20]

Applications in Research and Drug Development

This compound is a cornerstone of chemical genetics, an approach that uses small molecules to modulate protein function and study biological processes.[3][21]

-

Dissecting Signaling Pathways: this compound-induced phenotypes provide a sensitized background for genetic screens. Researchers can screen for mutants that are resistant to this compound (brz mutants), which can lead to the identification of novel positive regulators of the BR signaling pathway, such as the transcription factor BZR1.[4][8] Conversely, screens for enhancers of the this compound phenotype can uncover new negative regulators.

-

Investigating Hormone Crosstalk: By inducing a specific BR-deficient state, this compound allows for the precise study of interactions between brassinosteroids and other hormone pathways, such as auxins, gibberellins, and abscisic acid.[11]

-

Target Validation and Drug Development Principles: While this compound is a research tool for plant biology, the principles of its discovery and use are directly relevant to drug development. It exemplifies the identification of a specific inhibitor for a key enzyme in a vital signaling pathway. The development of this compound and its analogs serves as a model for target-based screening and the chemical genetic approach to validating the function of potential drug targets.[3]

-

Agricultural Applications: Inhibitors of hormone biosynthesis, like this compound, have potential applications in agriculture and horticulture for controlling plant stature and development.[1][2][22]

References

- 1. omexcanada.com [omexcanada.com]

- 2. chemijournal.com [chemijournal.com]

- 3. The Influence of Chemical Genetics on Plant Science: Shedding Light on Functions and Mechanism of Action of Brassinosteroids Using Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of this compound, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of this compound, a triazole-type brassinosteroid biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 14. A brassinosteroid-insensitive mutant in Arabidopsis thaliana exhibits multiple defects in growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. This compound Resistant 1 Activity Is Organ-Specific and Genotype-Dependent in Barley Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Brassinosteroid Homeostasis in Arabidopsis Is Ensured by Feedback Expressions of Multiple Genes Involved in Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Silent Resistance: A Technical Guide to Brassinazole-Resistant Mutants and Their Genetic Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of brassinazole-resistant mutants, pivotal tools in dissecting the intricacies of brassinosteroid (BR) signaling pathways in plants. This compound, a potent and specific inhibitor of BR biosynthesis, has been instrumental in forward genetic screens to identify key regulatory components of this essential hormonal cascade. Understanding the genetic basis of resistance to this inhibitor offers profound insights into plant growth, development, and stress responses, with potential applications in crop improvement and the development of novel plant growth regulators.

The Brassinosteroid Signaling Pathway: A Primer

Brassinosteroids are a class of steroid hormones crucial for a multitude of developmental processes in plants, including cell elongation, division, and differentiation.[1] The signaling cascade is initiated at the cell surface and culminates in the nucleus with the regulation of gene expression.

The perception of BRs occurs at the cell membrane through the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[1] In the absence of BRs, a glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2), is active and phosphorylates the key transcription factors this compound-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[2][3] This phosphorylation leads to their cytoplasmic retention and subsequent degradation.[1]

Upon BR binding to the BRI1-BAK1 complex, a series of phosphorylation events leads to the inactivation of BIN2.[3][4] This allows for the dephosphorylation and accumulation of BZR1 and BES1 in the nucleus, where they bind to specific DNA elements (BR Response Elements or E-boxes) to modulate the expression of thousands of target genes.[4][5]

This compound-Resistant Mutants: Identification and Phenotypes

This compound specifically inhibits the activity of DWARF4, a cytochrome P450 monooxygenase that catalyzes a key step in BR biosynthesis.[6] Plants treated with this compound exhibit phenotypes characteristic of BR-deficient mutants, such as dwarfism, dark green and curled leaves, and de-etiolation in the dark (short hypocotyl and open cotyledons).[7][8]

Genetic screens for this compound-resistant mutants typically involve growing a mutagenized population of seeds on a medium containing this compound. Resistant mutants are identified as individuals that do not display the characteristic BR-deficient phenotype. For instance, in dark-grown seedlings, resistant mutants exhibit a long hypocotyl, a phenotype that is easily scorable.

The most common class of this compound-resistant mutants are dominant, gain-of-function mutations in the BZR1 or BES1 genes.[1][6] These mutations, often designated as bzr1-1D or bes1-D, result in stabilized forms of the BZR1/BES1 proteins that are resistant to BIN2-mediated phosphorylation and degradation.[1] This leads to their constitutive accumulation in the nucleus and continuous activation of BR-responsive genes, even in the absence of brassinosteroids.[6]

Quantitative Data on this compound-Resistant Mutants

The following tables summarize typical quantitative data obtained from the analysis of wild-type and this compound-resistant mutants.

Table 1: Hypocotyl Length of Dark-Grown Seedlings

| Genotype | Treatment (this compound) | Hypocotyl Length (mm) ± SE | Reference |

| Wild-Type (Col-0) | 0 µM | 12.5 ± 1.2 | Fictional Data |

| Wild-Type (Col-0) | 1 µM | 2.1 ± 0.4 | Fictional Data |

| bzr1-1D | 0 µM | 13.0 ± 1.5 | Fictional Data |

| bzr1-1D | 1 µM | 11.8 ± 1.3 | Fictional Data |

| bri1 (BR-insensitive) | 0 µM | 3.5 ± 0.6 | [9][10] |

| bri1 (BR-insensitive) | 1 µM | 3.2 ± 0.5 | [9][10] |

Table 2: Relative Expression of a BR-Repressed Gene (e.g., CPD)

| Genotype | Treatment (this compound) | Relative Gene Expression (Fold Change vs. WT 0 µM) | Reference |

| Wild-Type (Col-0) | 0 µM | 1.0 | Fictional Data |

| Wild-Type (Col-0) | 1 µM | 5.2 | Fictional Data |

| bzr1-1D | 0 µM | 0.3 | [11] |

| bzr1-1D | 1 µM | 0.4 | Fictional Data |

Genetic Analysis of this compound-Resistant Mutants

Identifying the causal mutation in a this compound-resistant mutant is a multi-step process that involves genetic mapping and molecular characterization.

Genetic Mapping

Once a mutant is identified, the first step is to map the location of the mutation on the chromosome. Traditional methods involve crossing the mutant with a polymorphic parental line and analyzing the segregation of the phenotype with molecular markers in the F2 generation.[12] More recently, next-generation sequencing (NGS) approaches combined with bulked segregant analysis have accelerated this process.[12][13]

Gene Identification

After narrowing down the genomic region, candidate genes are identified. For mutants generated by insertional mutagenesis (e.g., T-DNA or transposon insertion), techniques like Thermal Asymmetric Interlaced PCR (TAIL-PCR) are used to amplify the genomic DNA flanking the insertion.[14][15][16][17][18] For mutants generated by chemical mutagens like EMS, the candidate genes in the mapped region are sequenced to identify point mutations.

Functional Validation

To confirm that the identified mutation is responsible for the observed phenotype, functional validation is performed. This can include:

-

Complementation: Introducing a wild-type copy of the candidate gene into the mutant background should rescue the mutant phenotype.

-

Allelic Analysis: Identifying and characterizing independent mutant alleles of the same gene provides strong evidence for its function.

-

Reverse Genetics: Creating a knockout or knockdown of the candidate gene in a wild-type background should, for a gain-of-function mutation, not replicate the mutant phenotype.

Experimental Protocols

This section provides an overview of key experimental protocols used in the analysis of this compound-resistant mutants.

Screening for this compound-Resistant Mutants in Arabidopsis thaliana

-

Seed Sterilization and Plating:

-

Sterilize seeds of a mutagenized population (e.g., EMS-treated or T-DNA insertion lines) with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

-

Wash seeds five times with sterile distilled water.

-

Resuspend seeds in 0.1% sterile agarose and plate on half-strength Murashige and Skoog (MS) medium containing 1% sucrose, 0.8% agar, and the desired concentration of this compound (e.g., 1-3 µM).

-

-

Incubation and Selection:

-

Stratify the plates at 4°C for 2-4 days in the dark to ensure uniform germination.

-

Transfer the plates to a growth chamber and incubate in the dark at 22°C for 5-7 days.

-

Screen for seedlings that exhibit a long hypocotyl and closed cotyledons, characteristic of this compound resistance. Wild-type seedlings will be short and have open cotyledons.

-

-

Transplanting and Propagation:

-

Transfer the putative resistant seedlings to soil and grow under long-day conditions (16 hours light / 8 hours dark) to produce progeny for further analysis.

-

Thermal Asymmetric Interlaced PCR (TAIL-PCR)

TAIL-PCR is a method to amplify unknown DNA sequences adjacent to a known sequence, such as a T-DNA insert.[14][16][18] It utilizes nested, sequence-specific primers that anneal to the known sequence and a low-concentration arbitrary degenerate (AD) primer that anneals to multiple sites in the flanking genomic DNA.[14][16] The PCR protocol involves cycles with high and low annealing temperatures to favor the amplification of the specific product.[14][16]

Protocol Overview:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the mutant plant.

-

Primary PCR: Perform a PCR reaction with a specific primer for the known insert and an AD primer. The cycling conditions typically include a few high-stringency cycles followed by cycles with a lower annealing temperature and then more high-stringency cycles.

-